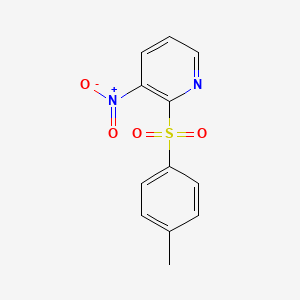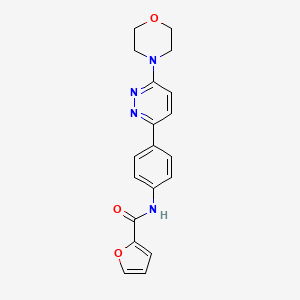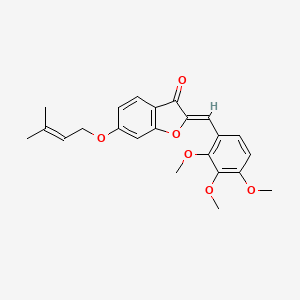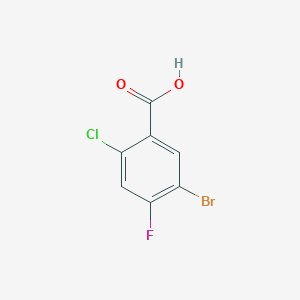![molecular formula C18H23FN2O4 B2698145 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 899730-75-7](/img/structure/B2698145.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide” is an organic compound composed of a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a 3-fluoro-4-methylphenyl group linked by an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic group (1,4-dioxaspiro[4.5]decan-2-ylmethyl), the aromatic ring (3-fluoro-4-methylphenyl), and the oxalamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxalamide group, which could potentially undergo hydrolysis, and the aromatic ring, which could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxalamide group could potentially make it polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Compulsive Food Consumption and Binge Eating
Research on orexin receptors (OX1R and OX2R) and their antagonists, including compounds with structural similarities to "N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide," highlights their role in compulsive food consumption and binge eating. Selective OX1R antagonists have shown to reduce binge eating for highly palatable food without affecting standard food intake, suggesting a potential pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Antihypertensive Activity
The synthesis and evaluation of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones have been explored for their antihypertensive effects in animal models. These compounds, through various substitutions, have demonstrated potential as antihypertensive agents, indicating the versatility of the spirocyclic framework in medicinal chemistry applications (Caroon et al., 1981).
Antipsychotic Agents
A series of triazaspiro[4.5]decan-4-ones have been investigated for their antipsychotic properties. These studies highlight the significance of the spirocyclic core in developing compounds with a favorable balance between efficacy and side effects, such as reduced propensity for neurological side effects compared to traditional antipsychotics (Wise et al., 1985).
Anti-Coronavirus Activity
The potential of spiro[4.5]decane derivatives in combating viral infections has been illustrated by the synthesis and evaluation of compounds against human coronavirus. These findings underscore the importance of the spirocyclic motif in antiviral drug development, offering a foundation for the design of novel antiviral agents (Apaydın et al., 2019).
Tachykinin NK2 Receptor Antagonists
Spiropiperidines have been identified as potent and selective non-peptide tachykinin NK2 receptor antagonists, demonstrating significant potential in the treatment of respiratory diseases. These compounds exhibit high selectivity and potency, illustrating the therapeutic relevance of spirocyclic structures in respiratory medicine (Smith et al., 1995).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O4/c1-12-5-6-13(9-15(12)19)21-17(23)16(22)20-10-14-11-24-18(25-14)7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGUSSRRCODINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2698064.png)
![2-[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2698066.png)

![N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2698070.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2698071.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2698075.png)
![N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2698076.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2698078.png)


![Ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate](/img/structure/B2698082.png)
